molecular formula C12H17NO4 B8392712 n-Hydroxy-7-(3-furanoyl)heptanamide

n-Hydroxy-7-(3-furanoyl)heptanamide

Cat. No.: B8392712
M. Wt: 239.27 g/mol
InChI Key: AIMWBZCPYQQONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hydroxy-7-(3-furanoyl)heptanamide is a synthetic chemical compound offered for research and development purposes. This molecule features a heptanamide backbone substituted with an N-hydroxy group and a 3-furanoyl moiety. Compounds with similar N-hydroxyheptanamide structures are investigated in various biomedical research areas . The furan ring system is a common heterocycle found in molecules with diverse biological activities and is a valuable scaffold in medicinal chemistry . Research into related compounds focuses on their potential as modulators of biological systems. For instance, some N-hydroxyheptanamide derivatives are studied for their ability to interact with and perturb genomic signaling centers and gene expression networks . The structural features of this compound suggest potential application as an inhibitor of enzymatic targets, such as histone deacetylases, which are a significant class of targets in oncology and neurology research . Its mechanism of action is likely dependent on the specific research context, but may involve chelation or binding to active sites of metalloenzymes. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to verify the compound's suitability and activity for their specific applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

8-(furan-3-yl)-N-hydroxy-8-oxooctanamide

InChI

InChI=1S/C12H17NO4/c14-11(10-7-8-17-9-10)5-3-1-2-4-6-12(15)13-16/h7-9,16H,1-6H2,(H,13,15)

InChI Key

AIMWBZCPYQQONL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CCCCCCC(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog Overview

The following table summarizes key analogs and their biological activities:

Compound Name Structure Biological Activity Key Findings
HNHA (N-Hydroxy-7-(2-naphthylthio)heptanamide) Naphthylthio group at C7 HDAC inhibitor (IC₅₀: 100 nM); antiangiogenic; cell cycle arrest (G1/S phase) In vivo antitumor activity, though variability in sample data noted .
5a (N-Hydroxy-7-(4-oxoquinazolin-3(4H)-yl)heptanamide) Quinazolin-4-one moiety at C7 HDAC inhibitor (IC₅₀: 0.21–0.38 μM); cytotoxic 10–15× more potent than SAHA in cytotoxicity assays .
5b/5c (N-Hydroxy-7-(7-/6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide) Methyl-substituted quinazolinone at C7 HDAC inhibitor (IC₅₀: 0.10–0.16 μM); cytotoxic 30× more cytotoxic than SAHA .
N-Hydroxy-7-((6-methyl-2-oxo-2H-chromen-4-yl)oxy)heptanamide Chromen-4-yloxy group at C7 Antibiotic adjuvant (synergizes with tobramycin) Enhances tobramycin activity 200× via biofilm/exflux pump inhibition .
N-phenyl-2-furohydroxamic acid Phenyl-furan group Antioxidant Radical scavenging activity reported .

Mechanistic and Structural Insights

  • HDAC Inhibition: HNHA and quinazolinone-based derivatives (5a–5c) exhibit potent HDAC inhibition, likely due to their hydroxamic acid group chelating zinc ions in HDAC active sites. The naphthylthio group in HNHA enhances cell permeability and target engagement , while the quinazolinone moiety in 5a–5c improves cytotoxicity by stabilizing enzyme interactions .
  • Antimicrobial Synergy: The chromen-4-yloxy analog () demonstrates biofilm disruption and exflux pump gene suppression, enhancing tobramycin efficacy. A 3-furanoyl substituent could similarly interfere with bacterial quorum sensing or biofilm formation, though this remains untested .
  • Cytotoxicity: Quinazolinone derivatives (5a–5c) outperform SAHA due to their rigid aromatic systems, which may improve DNA intercalation or protein binding. The absence of such rings in n-Hydroxy-7-(3-furanoyl)heptanamide might reduce cytotoxicity but enhance solubility .

Q & A

Q. What synthetic routes are available for n-Hydroxy-7-(3-furanoyl)heptanamide, and how can purity be validated?

The compound can be synthesized via amide coupling reactions using hydroxamic acid precursors and furanoyl chloride derivatives. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) for the hydroxylamine moiety and activation of carboxylic acids with reagents like EDC/NHS. Purity is validated using reverse-phase HPLC (>98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Structural integrity is confirmed via 1H^1H-NMR and 13C^{13}C-NMR to verify the furanoyl and heptanamide backbone .

Q. What analytical techniques are recommended for characterizing the structural conformation of this compound?

Advanced techniques include:

  • X-ray crystallography for resolving 3D atomic arrangements.
  • Nuclear Overhauser Effect Spectroscopy (NOESY) to study spatial proximity of protons in solution.
  • High-resolution mass spectrometry (HRMS) for exact mass determination.
  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Q. How to determine the stability and solubility profile of this compound under physiological conditions?

Solubility is assessed in DMSO (up to 100 mM stock solutions) and PBS (pH 7.4) via dynamic light scattering (DLS). Stability is tested using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Plasma stability assays (incubation in human serum at 37°C) evaluate metabolic resistance .

Advanced Research Questions

Q. How does this compound enhance the efficacy of tobramycin against Pseudomonas aeruginosa biofilms?

The compound disrupts biofilm formation by downregulating efflux pump genes (mexB, mexY) and quorum-sensing pathways (e.g., lasR). Synergy with tobramycin is quantified via:

  • Checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).
  • Time-kill curves showing ≥200-fold reduction in bacterial viability when combined with tobramycin (16 µg/mL).
  • qRT-PCR to validate gene suppression .

Q. What methodologies are used to assess the HDAC inhibitory activity of this compound?

  • Fluorometric HDAC activity assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). IC50_{50} values are derived from dose-response curves (typical range: 50–200 nM).
  • Western blotting for histone H3/H4 hyperacetylation in cancer cells (e.g., HeLa).
  • p21 promoter luciferase assays to measure transcriptional activation, a downstream effect of HDAC inhibition .

Q. How can researchers evaluate the impact of this compound on cell cycle progression in cancer models?

  • Flow cytometry with propidium iodide staining to quantify G1_1/S phase arrest (e.g., 60% G1_1 arrest at 10 µM in MDA-MB-231 cells).
  • Cyclin-dependent kinase (CDK) inhibition assays to assess p21-mediated CDK2/4 suppression.
  • RNA-seq to identify cell cycle regulatory genes (e.g., CDKN1A, CCND1) .

Q. What in vivo models are appropriate for studying the anti-angiogenic effects of this compound?

  • Oxygen-induced retinopathy (OIR) models in mice to quantify retinal neovascularization (reduction by ~40% at 5 mg/kg/day).
  • Laser-induced choroidal neovascularization (CNV) for evaluating VEGF suppression via fundus imaging and histopathology.
  • Zebrafish embryo assays to screen for developmental angiogenesis defects .

Q. How can contradictions in reported IC50_{50}50​ values for HDAC inhibition be resolved?

Discrepancies may arise from:

  • Enzyme source variability (recombinant vs. nuclear extracts).
  • Substrate differences (peptide vs. full histone). Standardization using a reference inhibitor (e.g., trichostatin A) and harmonized assay conditions (pH 7.4, 37°C) is critical. Cross-validation with cellular models (e.g., histone acetylation levels) ensures biological relevance .

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